![molecular formula C4H4N2O2 B1605782 5-Methyleneimidazolidine-2,4-dione CAS No. 7673-65-6](/img/structure/B1605782.png)
5-Methyleneimidazolidine-2,4-dione
Overview
Description
5-Methyleneimidazolidine-2,4-dione (MIDA) is a versatile organic compound that has gained significant attention in the scientific research community due to its unique chemical properties. MIDA is a cyclic imide that contains both a carbonyl group and an imide group, making it an ideal building block for the synthesis of various organic compounds. In
Scientific Research Applications
Chemical Synthesis
5-Methyleneimidazolidine-2,4-dione is used in the chemical industry for various synthesis processes . It’s a valuable compound in the production of other chemicals due to its unique structure and reactivity .
Iodination Agent
In a study, a batch synthesis to the iodinating agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione (DIH) was devised and developed . This process was then up-scaled and optimized by means of statistical experimental design and multivariate regression . The optimized batch procedure was then transferred and adapted for continuous flow synthesis .
Production of Imidazolidinic Derivatives
5-Methyleneimidazolidine-2,4-dione is used in the synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives . This is achieved by the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .
Medicinal Chemistry
The imidazole ring, which is part of the 5-Methyleneimidazolidine-2,4-dione structure, is an integral part of a series of compounds for numerous application areas including medicinal chemistry .
Natural Product Synthesis
The imidazole ring is also used in natural product synthesis . This makes 5-Methyleneimidazolidine-2,4-dione a valuable compound in the production of natural products .
Precursors for NHC Ligands
5-Methyleneimidazolidine-2,4-dione can be used as a precursor for NHC ligands in transition metal- and organo-catalysis . This is due to the presence of the imidazole ring in its structure .
Mechanism of Action
Target of Action
The primary targets of 5-Methyleneimidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS1 and TNKS2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
5-Methyleneimidazolidine-2,4-dione interacts with its targets, TNKS1 and TNKS2, through a dual-inhibitory mechanism . The compound binds to conserved residues in these proteins, specifically GLY1185 and ILE1224 in TNKS1 and PHE1035 and PRO1034 in TNKS2 . This binding results in high-affinity interactions and contributes to the compound’s inhibitory potential .
Biochemical Pathways
The primary biochemical pathway affected by 5-Methyleneimidazolidine-2,4-dione is the Wnt β-catenin pathway . By inhibiting TNKS1 and TNKS2, the compound disrupts this pathway, which plays a crucial role in cell proliferation and differentiation .
Pharmacokinetics
The compound’s binding free energy towards tnks1 and tnks2 has been estimated, indicating favorable binding .
Result of Action
The inhibition of TNKS1 and TNKS2 by 5-Methyleneimidazolidine-2,4-dione leads to disruption of the Wnt β-catenin pathway . This can have significant molecular and cellular effects, potentially influencing cell proliferation and differentiation .
properties
IUPAC Name |
5-methylideneimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-2-3(7)6-4(8)5-2/h1H2,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIBFPBOBFXMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341597 | |
Record name | 5-METHYLENEIMIDAZOLIDINE-2,4-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyleneimidazolidine-2,4-dione | |
CAS RN |
7673-65-6 | |
Record name | 5-METHYLENEIMIDAZOLIDINE-2,4-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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